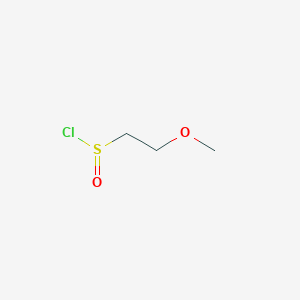

2-Methoxyethane-1-sulfinyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxyethane-1-sulfinyl chloride is a compound that is related to various research areas, including organic synthesis and sulfur chemistry. While the exact compound is not directly mentioned in the provided papers, there are several related compounds and reactions that can give insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related sulfinyl chlorides and sulfones is a topic of interest in the field of organic chemistry. For instance, the synthesis of functionalized 3,5-diketoesters and 2,4-diketosulfones through the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with sulfonyl chlorides is described, which suggests a method that could potentially be adapted for the synthesis of this compound . Additionally, the preparation of silyl 2-methylprop-2-ene-1-sulfinates through sila-ene reactions with SO2 indicates a synthetic route that might be relevant for the synthesis of sulfinyl chlorides .

Molecular Structure Analysis

The molecular structure and conformational properties of methoxycarbonylsulfenyl chloride, a compound with a similar functional group, have been determined using experimental and theoretical methods, revealing a planar C-O-C(O)-S-Cl skeleton . This information could be extrapolated to predict the molecular structure of this compound, which may also exhibit a planar geometry around the sulfinyl chloride moiety.

Chemical Reactions Analysis

The reactivity of sulfinyl chlorides is an important aspect of their chemistry. For example, methoxy(thiocarbonyl)sulfenyl chloride can be generated and further chlorinated to produce

Scientific Research Applications

Mechanism of Base-assisted Displacement

A computational study using density functional theory (DFT) explored the mechanism for the displacement of chloride by alcohol in sulfinyl derivatives, specifically looking at methyl sulfinyl chloride (MSC) and methanol in the presence of trimethylamine. This study models the synthesis of chiral sulfoxides through dynamic kinetic resolution. It proposes two mechanistic pathways, with the neutral mechanism being preferred due to a lower energy barrier, facilitated substantially by trimethylamine, which reduces the substitution barrier by forming a N-H bond with the transferred hydrogen atom (Balcells et al., 2006).

Synthesis and Application in Proton Exchange Membranes

A new sulfonated side-chain grafting unit for the synthesis of comb-shaped poly(arylene ether sulfone)s was developed. These materials, characterized by high proton conductivity, demonstrate potential as polyelectrolyte membrane materials in fuel cell applications. The process involves copolymerization and subsequent grafting of sulfonated side chains to the polymer backbone, highlighting a scientific application of sulfinyl chloride derivatives in the development of advanced materials (Kim, Robertson, & Guiver, 2008).

Chlorosulfination of Aromatic Methyl Ethers

Direct chlorosulfination of aromatic ethers with thionyl chloride, producing aromatic sulfinyl chlorides in high yield, showcases a practical application of sulfinyl chloride in organic synthesis. This reaction demonstrates the reactivity of sulfinyl chloride with various aromatic ethers, leading to efficient syntheses of sulfinyl chloride derivatives under mild conditions (Bell, 1986).

Asymmetric Synthesis with Sulfinyl Chlorides

The study on rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to nitroalkenes, using 2-methoxy-1-naphthyl sulfinyl functionalized olefin ligands, illustrates the utility of sulfinyl chloride derivatives in asymmetric synthesis. This research presents an efficient method applicable to a wide range of substrates, demonstrating the versatility and potential of sulfinyl chloride derivatives in facilitating stereocontrolled organic reactions (Xue et al., 2012).

Safety and Hazards

properties

IUPAC Name |

2-methoxyethanesulfinyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2S/c1-6-2-3-7(4)5/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJQEPBIDOAYEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1860088-32-9 |

Source

|

| Record name | 2-methoxyethane-1-sulfinyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazole](/img/structure/B2504237.png)

![3-Tert-butyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2504240.png)

![6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/no-structure.png)

![7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2504243.png)

![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2504250.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2504253.png)